molecular formula C9H12F3N3 B1378741 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine CAS No. 1461715-31-0

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Cat. No.: B1378741
CAS No.: 1461715-31-0
M. Wt: 219.21 g/mol
InChI Key: ANSGDWDSGHKSPN-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This compound has a trifluoroethyl group and an amine group attached to the indazole ring. The trifluoroethyl group is a type of alkyl group that contains three fluorine atoms, which can significantly alter the chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoroethyl group could potentially undergo various reactions due to the presence of the highly electronegative fluorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoroethyl group and the indazole ring. The trifluoroethyl group could increase the compound’s lipophilicity and potentially its metabolic stability .

Scientific Research Applications

Novel Synthetic Methods

The compound showcases its utility in the synthesis of novel fluorinated heterocyclic scaffolds, highlighting its potential in creating diverse chemical libraries. A study demonstrated an efficient route for synthesizing N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, showcasing the versatility of similar structures in generating functionalized compounds for further chemical exploration (Revanna et al., 2013).

Chemical Transformations and Applications

The versatility of trifluoroethyl groups in chemical transformations was evidenced by the synthesis of various trifluoroethyl onium triflates. This study reveals the potential for trifluoroethylated compounds to participate in diverse chemical reactions, leading to compounds with varied functional applications (Umemoto & Gotoh, 1991).

Material Science Applications

The research extends into materials science, where a novel trifluoromethyl-substituted bis(ether amine) monomer, closely related in structure to the queried compound, was synthesized. This monomer was used to produce fluorinated polyimides, demonstrating the compound's potential applicability in creating materials with desirable properties such as high solubility, low dielectric constants, and thermal stability (Chung, Tzu, & Hsiao, 2006).

Future Directions

The future research directions for this compound could potentially involve exploring its biological activity, given the interest in trifluoroethyl-containing compounds in medicinal chemistry. Additionally, further studies could investigate its synthesis and the reactions it can undergo .

Biochemical Analysis

Biochemical Properties

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, competitively inhibiting its activity . Additionally, it forms complexes with Lewis bases such as tetrahydrofuran (THF) and pyridine through hydrogen bonding . These interactions suggest that this compound can influence various biochemical pathways by modulating enzyme activity and protein interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the solvation structures and interphases in lithium metal batteries, which can be extrapolated to its potential effects on cellular membranes and signaling pathways . The compound’s impact on gene expression and cellular metabolism is likely mediated through its interactions with key enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, forming complexes that can inhibit or activate enzyme activity . The compound’s ability to form hydrogen bonds with Lewis bases suggests that it can alter the structural conformation of proteins, thereby influencing their function . Additionally, its competitive inhibition of alcohol dehydrogenase indicates that it can modulate metabolic pathways involving alcohol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage. High doses of the compound have been associated with toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolism of alcohols and related compounds . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with Lewis bases suggests that it can be transported across cellular membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15/h4,7H,1-3,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSGDWDSGHKSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN(C=C2C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 2
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 4
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 5
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
Reactant of Route 6
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

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